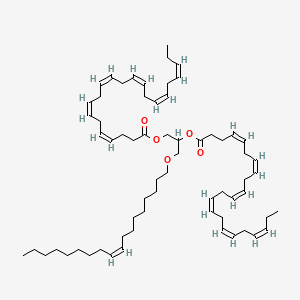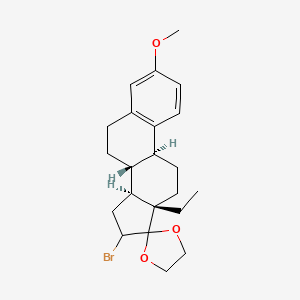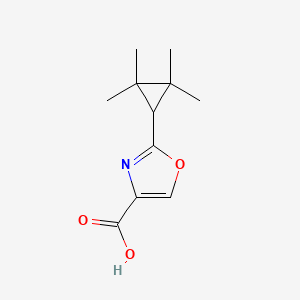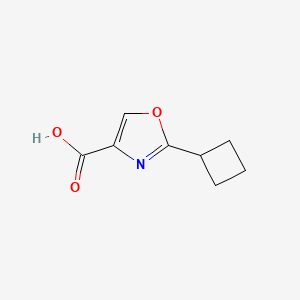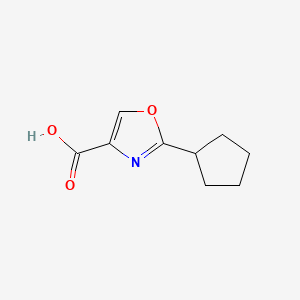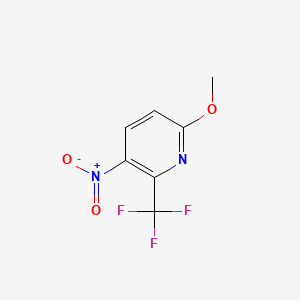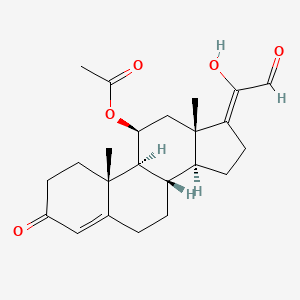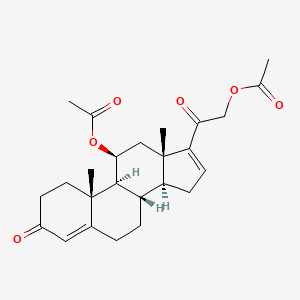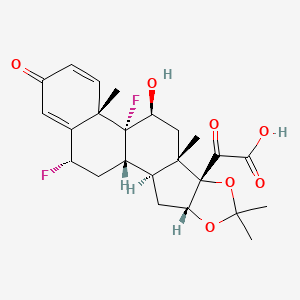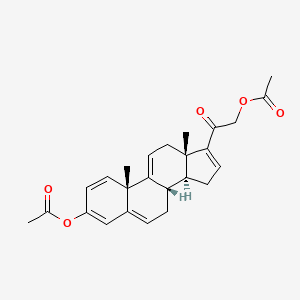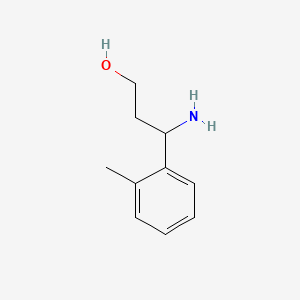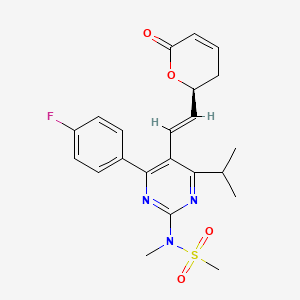
1,1,1-Tris(mercaptomethyl)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tris(mercaptomethyl)undecane is a tridentate thiol compound with the molecular formula C₁₄H₃₀S₃. It is characterized by three mercaptomethyl groups attached to an undecane backbone. This compound is known for its ability to form stable self-assembled monolayers on gold surfaces, making it valuable in surface chemistry and nanotechnology .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Tris(mercaptomethyl)undecane can be synthesized through a multi-step process involving the reaction of undecane with formaldehyde and hydrogen sulfide. The reaction typically occurs under acidic conditions, leading to the formation of the desired tridentate thiol compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1,1,1-Tris(mercaptomethyl)undecane undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used under mild conditions.
Substitution: Alkyl halides or sulfonates are typical reagents used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: The major product is the corresponding disulfide.
Substitution: The major products are substituted thiol derivatives.
科学研究应用
1,1,1-Tris(mercaptomethyl)undecane has a wide range of applications in scientific research:
Surface Chemistry: It is used to create self-assembled monolayers on gold surfaces, which are essential in nanofabrication and sensor development.
Proteomics Research: The compound is utilized in the study of protein interactions and surface modifications.
Nanotechnology: Its ability to form stable monolayers makes it valuable in the fabrication of nanoscale devices and materials.
作用机制
The primary mechanism of action of 1,1,1-Tris(mercaptomethyl)undecane involves the formation of strong bonds between the thiol groups and gold surfaces. This interaction leads to the creation of self-assembled monolayers, which provide a stable and functionalized surface for various applications. The molecular targets are primarily the gold atoms on the substrate, and the pathways involve the sequential formation of sulfur-gold bonds .
相似化合物的比较
- 1,1,1-Tris(mercaptomethyl)heptadecane
- 1,1,1-Tris(mercaptomethyl)hexadecane
Comparison: 1,1,1-Tris(mercaptomethyl)undecane is unique due to its specific chain length and the resulting properties of the self-assembled monolayers it forms. Compared to its analogs with longer or shorter chains, it offers a balance between stability and flexibility, making it particularly suitable for certain nanofabrication applications .
属性
CAS 编号 |
850873-54-0 |
|---|---|
分子式 |
C14H30S3 |
分子量 |
294.574 |
IUPAC 名称 |
2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |
InChI |
InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |
InChI 键 |
ZRYRWJITMFWSDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CS)(CS)CS |
同义词 |
2-Decyl-2-(mercaptomethyl)-1,3-propanedithiol; _x000B_ |
产品来源 |
United States |
Q1: What is the significance of the amphiphilic nature of 1,1,1-tris(mercaptomethyl)undecane?
A1: The amphiphilic nature of this compound, possessing both a hydrophobic undecane chain and hydrophilic thiol groups, makes it a suitable candidate for monolayer formation on various surfaces. [] This property is particularly interesting for potential applications like surface modification and nanoparticle stabilization. The hydrophobic chain can interact with non-polar surfaces or particles, while the thiol groups provide anchoring points or allow for further functionalization.
Q2: What are the potential applications of this compound in nanotechnology?
A2: The abstract suggests that this compound, due to its amphiphilic structure and three thiol groups, is a potential candidate for monolayer protection of nanoparticles. [] This means it could be used to coat the surface of nanoparticles, controlling their growth, preventing aggregation, and potentially enhancing their stability in various media. The thiol groups could also be further functionalized to impart desired properties to the nanoparticles, expanding their potential applications in fields like biomedicine, catalysis, and sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


